3-Bromo-6-fluoro-4-hydroxyindazole
Description
Significance of Substituted Indazole Cores in Modern Organic Synthesis and Medicinal Chemistry
The indazole core is a cornerstone in the design of new drugs. rsc.org Its derivatives are known to exhibit a vast array of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV properties. nih.gov This versatility has made the indazole scaffold a focal point for medicinal chemists, leading to the creation of numerous FDA-approved drugs.
The power of the indazole scaffold lies in its capacity for diverse substitutions at various positions on its rings. These substitutions allow for the precise modulation of a molecule's steric and electronic properties, which in turn influences its interaction with biological targets like proteins and enzymes. For instance, some indazole derivatives developed as kinase inhibitors show significant anti-cancer activity both in laboratory studies and in clinical settings. nih.gov The ability to synthesize a wide library of these compounds is crucial for structure-activity relationship (SAR) studies, which help in identifying the most potent and selective drug candidates. nih.gov
Several successful drugs underscore the therapeutic importance of the indazole core.
| Drug Name | Therapeutic Use | Role of Indazole Core |
| Pazopanib | Tyrosine Kinase Inhibitor (anticancer) | Serves as the core scaffold for binding to the kinase domain. rsc.org |
| Niraparib | PARP Inhibitor (anticancer) | Forms the fundamental structure of the molecule. nih.gov |
| Axitinib | Tyrosine Kinase Inhibitor (anticancer) | Acts as the foundational scaffold for the drug's architecture. rsc.org |
| Bendazac | Non-steroidal anti-inflammatory | The 1H-indazole scaffold is the active component. |
| Benzydamine | Non-steroidal anti-inflammatory | Contains the 1H-indazole scaffold. nih.gov |
| Entrectinib | Tyrosine Kinase Inhibitor (anticancer) | Utilizes the indazole structure as its core. rsc.orgnih.gov |
| Granisetron | 5-HT3 Antagonist (antiemetic) | The indazole moiety is central to its pharmacological activity. rsc.org |
This table presents examples of FDA-approved drugs that feature the indazole scaffold, highlighting its versatility in treating a range of conditions from cancer to inflammation and nausea.
Overview of Research Trajectories for Novel Halogenated Heterocycles
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic compounds is a powerful and widely used strategy in drug discovery. researchgate.net Halogenation can profoundly alter a molecule's physical and chemical properties in beneficial ways. For example, the inclusion of a fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability. rsc.org
Current research focuses on several key areas involving halogenated heterocycles:
Kinase Inhibition: Many potent and selective kinase inhibitors are halogenated compounds. The halogen atoms can form specific interactions, known as halogen bonds, with the target protein, leading to tighter binding and greater efficacy. researchgate.net
Antibacterial Agents: Halogenated scaffolds are being explored for the development of new antibiotics. Bacterial DNA gyrase, a clinically validated target, has been successfully inhibited by novel classes of indazole-based compounds, overcoming resistance to existing drugs like fluoroquinolones. nih.gov
Improving Pharmacokinetics: The strategic placement of halogens can block sites of metabolic attack, preventing the drug molecule from being broken down too quickly by the body. This can lead to a longer duration of action.
Synthetic Methodology: A significant research effort is dedicated to developing new and efficient methods for the synthesis of halogenated heterocycles. This includes late-stage fluorination, where a fluorine atom is introduced at the end of a synthetic sequence, allowing for rapid diversification of drug candidates. rsc.org
Contextualization of 3-Bromo-6-fluoro-4-hydroxyindazole within Contemporary Chemical Research
While extensive research exists for the broader class of halogenated indazoles, specific and in-depth studies focused solely on This compound are not widely documented in public literature. However, its chemical structure allows for a clear contextualization of its potential importance based on the established roles of its constituent functional groups.
The rationale for investigating this specific compound is compelling:
Multiple Points for Modification: The bromine atom at the 3-position serves as a versatile "handle." It is well-suited for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the easy attachment of diverse molecular fragments, enabling the rapid generation of a library of new compounds for biological screening.
Enhanced Biological Properties: The fluorine atom at the 6-position is a common feature in modern pharmaceuticals. Its presence is expected to enhance metabolic stability and lipophilicity, which can improve how the molecule is absorbed and distributed in the body. It can also increase the compound's binding affinity to its biological target.
Key Hydrogen Bonding: The hydroxyl (-OH) group at the 4-position is crucial. It can act as both a hydrogen bond donor and acceptor, which is a critical feature for binding to the active sites of many enzymes, particularly kinases. nih.gov The synthesis of substituted 4-hydroxyindazoles is an area of active investigation. researchgate.netacs.org
In essence, this compound represents a highly promising starting point or intermediate for drug discovery programs. It is designed for synthetic diversification and is pre-optimized with features known to impart favorable biological properties. Its investigation would likely be aimed at developing novel kinase inhibitors, antibacterial agents, or other therapeutics where the indazole scaffold has proven effective.
Properties
IUPAC Name |
3-bromo-6-fluoro-2H-indazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-7-6-4(10-11-7)1-3(9)2-5(6)12/h1-2,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRQIVHBLDXMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3 Bromo 6 Fluoro 4 Hydroxyindazole
Retrosynthetic Analysis and Strategic Disconnections for Complex Indazole Architectures
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. princeton.edu For a complex molecule like 3-bromo-6-fluoro-4-hydroxyindazole, several strategic disconnections can be envisioned. The primary goal is to simplify the target's complexity by identifying key bonds that can be formed through reliable and high-yielding reactions. princeton.edu
A logical retrosynthetic approach for this compound would involve disconnection of the indazole ring itself. This leads to precursors that can be cyclized to form the desired heterocyclic core. The substituents on the benzene (B151609) ring—bromo, fluoro, and hydroxyl groups—must be introduced at appropriate stages, either before or after the cyclization, to ensure the correct final substitution pattern. The choice of disconnection strategy is often guided by the availability of starting materials and the desire to avoid problematic steps, such as non-regioselective reactions. elsevier.com
Multi-step Synthetic Sequences and Optimization Protocols for Halogenated Hydroxyindazoles
Regioselective Halogenation Strategies (Bromination and Fluorination)
The introduction of halogen atoms at specific positions on the aromatic ring is a critical step in the synthesis of this compound. Regioselective halogenation can be challenging due to the directing effects of the existing substituents.
Bromination: The bromination of a substituted aniline (B41778) precursor can be achieved using reagents like N-bromosuccinimide (NBS). The reaction conditions, such as temperature and solvent, must be carefully controlled to favor the desired isomer. google.com For instance, the bromination of 3-fluoro-2-methylaniline (B146951) with NBS in acetonitrile (B52724) at low temperatures can selectively introduce a bromine atom at the 5-position. google.com
Fluorination: The introduction of a fluorine atom often requires specialized reagents and techniques. While direct fluorination can be aggressive, alternative methods such as the Sandmeyer reaction or the use of electrophilic fluorinating agents can be employed. In some synthetic routes, the fluorine atom is present in the starting material, simplifying the synthesis. google.com Recent advances have also explored I(I)/I(III) catalysis for regioselective fluorination of certain unsaturated systems. nih.gov
Selective Hydroxylation and Protection-Deprotection Approaches
The introduction of a hydroxyl group at the 4-position of the indazole ring requires a selective hydroxylation method. This can be a challenging transformation, and often involves the use of a directing group to achieve the desired regioselectivity. researchgate.net
Given the reactivity of the hydroxyl group, it is often necessary to employ protecting groups during the synthesis to prevent unwanted side reactions. creative-peptides.comnih.gov Common protecting groups for hydroxyl functions include ethers (e.g., benzyl (B1604629), silyl (B83357) ethers) and esters. youtube.com The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal. nih.gov For example, a benzyl group can be removed by hydrogenation, while silyl ethers are typically cleaved with fluoride (B91410) reagents. youtube.com The final step of the synthesis would then be the deprotection of the hydroxyl group to yield the target molecule. google.com
Cyclization Reactions for Indazole Ring Formation
The formation of the indazole ring is the key step in the synthesis. Several methods are available for the cyclization of appropriately substituted precursors to form the indazole core. organic-chemistry.orgbenthamdirect.comnih.gov
One common approach involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. For the synthesis of this compound, a precursor such as a substituted 2-amino-benzaldehyde or a related derivative could be used. google.com The cyclization can be promoted by various reagents and conditions, and the choice of method can influence the final yield and purity of the product. organic-chemistry.orgacs.org For instance, a copper-mediated intramolecular Ullmann-type reaction has been shown to be effective for the synthesis of substituted 1H-indazoles. thieme-connect.com
Exploration of Alternative Synthetic Routes and Green Chemistry Principles
In addition to traditional multi-step syntheses, the exploration of alternative routes and the incorporation of green chemistry principles are of growing importance. benthamdirect.combohrium.com This includes the use of more environmentally benign solvents, catalysts, and reaction conditions. rsc.orgacs.org
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Indazole Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles. rsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki Coupling: The Suzuki coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, can be used to introduce various substituents onto the indazole ring. youtube.comyoutube.comyoutube.com For example, a bromo-substituted indazole could be coupled with a boronic acid to introduce an aryl or alkyl group. researchgate.netmdpi.com
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction could be employed to introduce an amino group onto the indazole scaffold, which could then be further modified. researchgate.netnih.govnih.gov
The application of these cross-coupling reactions can provide more convergent and flexible synthetic routes to complex indazoles like this compound.
Process Chemistry Investigations and Scale-Up Considerations
Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous process chemistry investigation and optimization. For a complex target like this compound, several factors must be considered to ensure a safe, cost-effective, and robust manufacturing process.
A key challenge in scaling up is managing the regioselectivity of the halogenation steps. The introduction of bromine and fluorine onto the aromatic ring must be precisely controlled to yield the desired isomer. This often requires careful selection of reagents, solvents, and reaction temperatures. For example, a patented synthesis for the related compound 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline and proceeds through bromination and cyclization steps, highlighting the importance of the starting material's substitution pattern. google.com
Reagent selection is critical for both cost and safety on a large scale. The use of expensive catalysts or hazardous reagents, which might be acceptable in a lab, often needs to be reconsidered for industrial production. For example, while many C-H activation methods rely on precious metals like rhodium or palladium, developing processes with more abundant and less toxic metals like copper or cobalt is an active area of research. nih.govnih.gov
The management of reaction exotherms and the safe handling of any potentially unstable intermediates are paramount. Flow chemistry offers significant advantages in this regard, as the small reactor volume limits the amount of material reacting at any given time, inherently improving the safety profile. acs.orgmdpi.com Furthermore, impurity profiling is crucial. Each step of the synthesis must be monitored to identify and control the formation of by-products, which can affect the purity and yield of the final active pharmaceutical ingredient. The development of a scalable purification method, such as crystallization, is a final, critical step in the process development lifecycle.
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-Bromo-6-fluoro-4-hydroxyindazole in solution. It provides insights into the chemical environment of each atom and can resolve questions of tautomerism, a common phenomenon in indazole systems where the N-H proton can reside on either nitrogen of the pyrazole (B372694) ring.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle. These techniques correlate signals from different nuclei to reveal through-bond and through-space relationships. princeton.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on their attached, and usually more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com It is exceptionally powerful for piecing together the molecular skeleton. For instance, HMBC would show correlations from the aromatic protons to the quaternary (non-protonated) carbons, such as C3, C3a, and C7a, which is critical for confirming the indazole ring structure and the position of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å). princeton.edu This is particularly useful for determining the substitution pattern and for analyzing the tautomeric state by observing which protons are spatially close to the mobile N-H proton.
The application of these techniques provides a comprehensive map of atomic connectivity and spatial relationships within the molecule.
Table 1: Application of 2D NMR Techniques to this compound
| scienceTechnique | device_hubCorrelation Type | help_outlineInformation Gained for this compound |
|---|---|---|
| COSY | ¹H-¹H (through-bond) | Identifies neighboring aromatic protons on the benzene ring. |
| HMQC/HSQC | ¹H-¹³C (one-bond) | Assigns carbon signals directly attached to specific protons. |
| HMBC | ¹H-¹³C (multiple-bond) | Confirms the overall carbon skeleton and positions of substituents by showing long-range connections. researchgate.net |
| NOESY | ¹H-¹H (through-space) | Confirms substituent positions and provides evidence for the dominant tautomeric form in solution. |
While solution NMR characterizes molecules in a dynamic state, solid-state NMR (ssNMR) provides information about the structure, conformation, and packing of molecules in their crystalline form. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystal forms, and for cases where single crystals suitable for X-ray diffraction cannot be grown. For this compound, ssNMR could differentiate between potential polymorphs and provide details on intermolecular interactions, such as hydrogen bonding, by analyzing changes in chemical shifts and relaxation times compared to the solution state.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a new compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).
For this compound, with a molecular formula of C₇H₄BrFN₂O, HRMS provides an exact mass measurement that can validate this composition against other possibilities. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly visible in the mass spectrum.
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the parent ion into smaller fragments. The pattern of these fragments provides structural information, acting as a "fingerprint" that can help confirm the arrangement of atoms and functional groups within the molecule.
Table 2: HRMS Data for this compound
| categoryProperty | fact_checkValue | sourceSource |
|---|---|---|
| Molecular Formula | C₇H₄BrFN₂O | echemi.com |
| Molecular Weight | 231.02 g/mol | echemi.comchemicalbook.com |
| Exact Mass (Monoisotopic) | 229.94910 Da | echemi.com |
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Intermolecular Interactions
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. mdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and its arrangement within the crystal lattice. researchgate.net
For this compound, X-ray diffraction analysis would be critical for visualizing the intermolecular interactions that dictate its crystal packing.
Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the indazole N-H group makes this molecule a potent hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors. X-ray analysis would reveal the intricate network of hydrogen bonds, such as N-H···O, O-H···N, or O-H···O, which link molecules together, often forming chains, sheets, or more complex three-dimensional architectures. researchgate.net
Halogen Bonding: The bromine atom at the C3 position can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic atom, such as an oxygen or nitrogen from a neighboring molecule. nih.gov These interactions, along with C-H···π and π-π stacking interactions between the aromatic rings, play a significant role in the stability and properties of the crystal structure. nsf.govresearchgate.net
Polymorphism: This is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms of this compound, which is crucial for understanding its material properties.
Co-crystallization: This involves crystallizing the target molecule with a second, different molecule (a "co-former") to create a new crystalline solid with potentially improved properties. Studies involving co-crystallization of this compound could be used to modify its physical characteristics by systematically altering the intermolecular interactions through the choice of a suitable co-former.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy is a powerful non-destructive analytical technique for identifying the functional groups present in a molecule. Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels, while Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide complementary information about the vibrational modes of a molecule.
The vibrational modes of this compound are determined by its 15 atoms and its C1 point group symmetry. This results in a total of 3N-6 = 3(15)-6 = 39 fundamental vibrational modes. These modes can be broadly categorized into stretching, in-plane bending, and out-of-plane bending vibrations of the various functional groups and the indazole ring system.
Detailed Research Findings
Although direct experimental data for this compound is not published, theoretical calculations and experimental data from analogous compounds provide a reliable basis for assigning its characteristic vibrational frequencies. For instance, studies on halogenated benzenes and indazole derivatives offer a framework for predicting the spectral features of the title compound. researchgate.netcsic.esnih.gov
The key functional groups that will dominate the IR and Raman spectra of this compound are the O-H (hydroxyl), N-H (indazole ring), C-F (fluoro), and C-Br (bromo) groups, in addition to the vibrations of the bicyclic indazole core.
O-H and N-H Vibrations: The stretching vibrations of the O-H and N-H groups are typically observed in the high-frequency region of the IR spectrum, usually between 3600 and 3200 cm⁻¹. These bands are often broad due to hydrogen bonding. The in-plane bending vibrations of these groups are expected in the 1500-1300 cm⁻¹ region, while the out-of-plane bending modes appear at lower wavenumbers.
Indazole Ring Vibrations: The aromatic C-H stretching vibrations of the indazole ring are anticipated in the 3100-3000 cm⁻¹ range. researchgate.net The C=C and C=N stretching vibrations within the fused ring system typically give rise to a series of bands in the 1650-1400 cm⁻¹ region. These are often strong in both IR and Raman spectra and are characteristic of the aromatic nature of the ring.
C-F and C-Br Vibrations: The C-F stretching vibration is known to produce a strong absorption band in the IR spectrum, typically in the range of 1250-1000 cm⁻¹. In contrast, the C-Br stretching vibration is found at much lower frequencies, generally in the 650-500 cm⁻¹ region, due to the larger mass of the bromine atom. researchgate.netspectroscopyonline.com These vibrations are crucial for confirming the presence and position of the halogen substituents.
The following data tables provide a predicted assignment of the characteristic vibrational frequencies for this compound based on established group frequency correlations and data from related molecules.
Interactive Data Table: Predicted Infrared (IR) Spectral Data for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3600 - 3200 | ν(O-H) / ν(N-H) | Hydroxyl / Indazole N-H | Strong, Broad |
| 3100 - 3000 | ν(C-H) | Aromatic C-H | Medium |
| 1650 - 1400 | ν(C=C) / ν(C=N) | Indazole Ring | Strong to Medium |
| 1500 - 1300 | δ(O-H) / δ(N-H) | Hydroxyl / Indazole N-H | Medium |
| 1250 - 1000 | ν(C-F) | Carbon-Fluorine | Strong |
| ~1200 | ν(C-O) | Phenolic C-O | Medium |
| 850 - 750 | γ(C-H) | Aromatic C-H Out-of-Plane Bend | Strong |
| 650 - 500 | ν(C-Br) | Carbon-Bromine | Medium to Weak |
ν = stretching, δ = in-plane bending, γ = out-of-plane bending
Interactive Data Table: Predicted Raman Spectral Data for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | ν(C-H) | Aromatic C-H | Strong |
| 1650 - 1400 | ν(C=C) / ν(C=N) | Indazole Ring | Very Strong |
| 1000 - 900 | Ring Breathing | Indazole Ring | Strong, Sharp |
| 650 - 500 | ν(C-Br) | Carbon-Bromine | Strong |
| Below 400 | δ(C-F) / δ(C-Br) | Carbon-Halogen Bending | Medium to Strong |
ν = stretching, δ = bending
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound. While IR spectroscopy is particularly sensitive to polar functional groups like O-H and C-F, Raman spectroscopy excels in detecting vibrations of the non-polar aromatic backbone and the C-Br bond. The "fingerprint region" (below 1500 cm⁻¹) in both spectra is expected to be complex, containing numerous bands corresponding to various bending and skeletal vibrations, making it unique to this specific molecule.
Further computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in providing a more precise theoretical vibrational spectrum and aiding in the definitive assignment of all 39 fundamental modes. researchgate.netnih.gov
Reactivity Profiles and Derivatization Strategies of the Indazole Core
Electrophilic Aromatic Substitution Reactions on Halogenated Hydroxyindazoles
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In this reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org For halogenated benzenes, the halogens are deactivating yet ortho-, para-directing. youtube.com The deactivation is due to their electron-withdrawing inductive effect, while the directing effect is a result of their electron-donating resonance effect.
In the case of 3-bromo-6-fluoro-4-hydroxyindazole, the directing effects of the existing substituents must be considered. The hydroxyl group is a strongly activating and ortho-, para-directing group. The fluorine at position 6 and the bromine at position 3 are deactivating but also ortho-, para-directing. The interplay of these effects will determine the regioselectivity of further substitution. Given the strong activating nature of the hydroxyl group, electrophilic attack is most likely to be directed to the positions ortho and para to it.
Common electrophilic aromatic substitution reactions include:
Halogenation: The introduction of additional halogen atoms can be achieved using reagents like N-bromosuccinimide (NBS) or selectfluor (F-TEDA-BF4) for bromination and fluorination, respectively. libretexts.orgwikipedia.org
Nitration: This reaction, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. masterorganicchemistry.com
Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group. libretexts.org
The precise conditions for these reactions would need to be carefully optimized to control the regioselectivity and avoid unwanted side reactions.
Nucleophilic Substitution Reactions Involving Bromo, Fluoro, and Hydroxy Groups
The presence of bromo, fluoro, and hydroxy groups on the indazole core provides multiple sites for nucleophilic substitution reactions.
Bromo Group: The bromine atom at the 3-position is susceptible to nucleophilic displacement, particularly in the presence of a catalyst. However, direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide is generally difficult.
Fluoro Group: The fluorine atom at the 6-position is generally a poor leaving group in nucleophilic aromatic substitution reactions unless activated by strongly electron-withdrawing groups.
Hydroxy Group: The hydroxyl group at the 4-position is a poor leaving group but can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution.
Metal-Catalyzed Functionalization of the Bromo Group
The bromine atom at the 3-position is an excellent handle for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve a palladium, nickel, or copper catalyst. researchgate.netresearchgate.net
Common Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Examples) |
| Suzuki-Miyaura Coupling | Organoboron reagents (e.g., boronic acids or esters) | C-C | Pd(PPh₃)₄, PdCl₂(dppf) researchgate.netmdpi.com |
| Heck Coupling | Alkenes | C-C | Pd(OAc)₂, P(o-tolyl)₃ |
| Sonogashira Coupling | Terminal alkynes | C-C | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig Amination | Amines | C-N | Pd₂(dba)₃, BINAP |
| Stille Coupling | Organotin reagents | C-C | Pd(PPh₃)₄ |
These reactions allow for the introduction of a wide variety of substituents at the 3-position, including alkyl, alkenyl, alkynyl, aryl, and amino groups, providing a versatile strategy for analog synthesis. nih.gov
Functionalization of the Hydroxy Group (e.g., Etherification, Esterification)
The hydroxyl group at the 4-position can be readily functionalized through etherification and esterification reactions.
Etherification: Reaction with an alkyl halide or sulfonate in the presence of a base (e.g., NaH, K₂CO₃) yields the corresponding ether. This is a common strategy to modify the steric and electronic properties of the molecule and can also serve as a protecting group strategy.
Esterification: Treatment with an acyl chloride or carboxylic anhydride, often in the presence of a base or an acid catalyst, affords the corresponding ester. This modification can influence the molecule's lipophilicity and biological activity.
Exploration of Tautomeric Forms and Their Chemical Reactivity
Hydroxy-substituted indazoles, such as this compound, can exist in different tautomeric forms. libretexts.org Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org For 4-hydroxyindazole, the main tautomeric equilibrium is between the 4-hydroxy-1H-indazole and the 1H-indazol-4-one forms.
The position of this equilibrium can be influenced by factors such as the solvent, pH, and the electronic nature of other substituents on the ring. nih.govresearchgate.net The different tautomers can exhibit distinct chemical reactivity. For instance, the keto tautomer (indazolone) would have a more reactive carbonyl group, while the enol tautomer (hydroxyindazole) possesses a more nucleophilic aromatic ring. Understanding and controlling the tautomeric equilibrium is crucial for predicting and directing the outcome of chemical reactions. For example, studies on 4-hydroxyquinolines, a related heterocyclic system, have shown that the keto-form is often favored in the solid state and in polar solvents. researchgate.netresearchgate.net
Synthesis of Analogs via Strategic Modifications of the Indazole Core
The synthesis of analogs of this compound can be achieved through a variety of strategic modifications, building upon the reactivity profiles discussed above. A common approach involves the synthesis of a substituted fluorobenzene (B45895) precursor, followed by cyclization to form the indazole ring. For example, the synthesis of 3-bromo-4-fluorobenzoic acid can be achieved from fluorobenzene through acylation, bromination, and subsequent oxidation. google.com
Further modifications can be introduced at various stages of the synthesis. For instance, electrophilic halogenation can be used to introduce additional halogens onto the aromatic ring. patsnap.comgoogle.com The bromo group at the 3-position serves as a key functional handle for introducing diverse substituents via metal-catalyzed cross-coupling reactions, as detailed in section 4.3. Additionally, the hydroxyl and amino functionalities on the indazole core can be modified or used to build more complex structures. The strategic combination of these reactions allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the generation of a library of analogs with diverse properties.
Computational Chemistry and Theoretical Modeling of 3 Bromo 6 Fluoro 4 Hydroxyindazole
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional arrangement of atoms (geometry optimization) and simulating spectroscopic data (like infrared, Raman, and NMR spectra). For 3-bromo-6-fluoro-4-hydroxyindazole, DFT calculations would be the initial step in any theoretical investigation.
A typical DFT study would involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to accurately model the molecule's electronic and structural properties. The optimized geometry would provide data on bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations would not only confirm that the optimized structure is a true energy minimum but also predict its vibrational spectra. However, at present, there are no published studies containing specific DFT-calculated data for this compound.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (Note: The following data is illustrative of what a DFT calculation would produce and is not based on actual research findings.)
| Parameter | Value |
|---|---|
| C-Br Bond Length | Data not available |
| C-F Bond Length | Data not available |
| O-H Bond Length | Data not available |
| N-N Bond Length | Data not available |
Ab Initio Methods for High-Accuracy Energetic Calculations
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for highly accurate calculations of molecular energies. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, offer a higher level of accuracy for properties like heats of formation and reaction energies.
Such high-level calculations would be invaluable for determining the precise thermodynamic stability of this compound. To date, no ab initio energetic calculations have been reported for this compound in scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of a molecule and how it interacts with its environment, such as solvent molecules. For this compound, MD simulations could elucidate the flexibility of the indazole ring, the orientation of the hydroxyl group, and the nature of its interactions with different solvents. This information is crucial for understanding its solubility and behavior in solution. A literature search did not yield any studies that have performed MD simulations on this compound.
Prediction of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surfaces)
Computational chemistry allows for the prediction of various reactivity descriptors that help in understanding the chemical behavior of a molecule. The Fukui function, for example, indicates the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution and is used to predict sites for intermolecular interactions.
For this compound, these descriptors would highlight the reactive centers, such as the acidic proton of the hydroxyl group, the electron-rich nitrogen atoms, and the influence of the electron-withdrawing bromine and fluorine atoms on the aromatic system. No specific studies detailing the reactivity descriptors for this molecule are currently available.
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical chemistry plays a vital role in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can understand the feasibility and kinetics of a reaction. Such studies on this compound could explore, for instance, the mechanism of its synthesis or its potential reactions with other molecules. This would involve locating the transition state structures and calculating the activation energies for various possible reaction pathways. As of now, no theoretical investigations into the reaction mechanisms involving this specific indazole have been published.
Computational Analysis of Tautomeric Equilibria and Stability
Indazole derivatives can exist in different tautomeric forms, primarily involving the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. Computational analysis is an excellent tool to determine the relative stabilities of these tautomers and predict the equilibrium distribution. By calculating the energies of the possible tautomers of this compound (e.g., 1H-indazole and 2H-indazole forms), researchers could determine the most stable form in the gas phase and in different solvents. This information is critical as the different tautomers can exhibit distinct chemical and biological properties. However, there are no available computational studies on the tautomeric equilibria and stability of this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1H-indazole |
Mechanistic Investigations of Biological Interactions in Vitro and in Silico
Target Identification and Binding Affinity Prediction through Molecular Docking
Molecular docking serves as a primary in silico tool to predict the potential biological targets of a compound and estimate its binding affinity. This computational method models the interaction between a ligand (3-Bromo-6-fluoro-4-hydroxyindazole) and a macromolecular target, typically a protein. The process involves predicting the preferred orientation of the ligand when bound to the target to form a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding energy. A lower binding energy generally indicates a more stable and potentially more potent interaction.
For this compound, this process would involve docking the molecule against a library of known protein structures, particularly those implicated in disease pathways where indazole derivatives have previously shown activity, such as kinases, cyclooxygenases, or other enzymes. The results would highlight potential protein targets for which the compound might exhibit inhibitory or modulatory effects, guiding subsequent in vitro validation studies.
Enzyme Inhibition Studies and Kinetic Analysis (Excluding Clinical Data)
Following the identification of potential targets through methods like molecular docking, in vitro enzyme inhibition assays are conducted to validate these predictions and quantify the compound's inhibitory potency. These assays measure the effect of this compound on the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
Kinetic analysis further elucidates the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by examining how the inhibitor affects the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This provides deeper insight into how this compound interacts with the enzyme, whether by binding to the active site or an allosteric site.
Cellular Pathway Modulation and Receptor Interaction Studies (Excluding Clinical Data)
To understand the broader biological effects of this compound within a cellular context, pathway analysis and receptor interaction studies are essential. These investigations assess how the compound affects specific signaling pathways or interacts with cellular receptors. Techniques such as western blotting, quantitative PCR (qPCR), and reporter gene assays can be employed to measure changes in protein expression, gene expression, or receptor activation in response to treatment with the compound.
For example, if molecular docking and enzyme assays suggest an effect on a particular kinase, cellular studies would aim to confirm if downstream signaling events of that kinase are modulated by this compound. This helps to connect the molecular-level interaction with a functional cellular outcome.
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization (Excluding Clinical Data)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. The goal is to identify the key chemical features responsible for the desired pharmacological effect and to optimize the compound's potency and selectivity.
Design of Analogs via Strategic Modifications of the Indazole Core
For this compound, SAR studies would involve the synthesis of a series of analogs. These modifications could include altering the position or nature of the substituents on the indazole ring. For instance, the bromo, fluoro, or hydroxyl groups could be moved to different positions or replaced with other functional groups to probe their importance for biological activity.
Correlation of Structural Features with Observed Biological Effects
The synthesized analogs would then be tested in the relevant biological assays (e.g., enzyme inhibition or cellular assays). By comparing the activity of these analogs to the parent compound, researchers can deduce critical SAR insights. For example, if replacing the bromine atom with a chlorine atom leads to a significant loss of activity, it would suggest that the bromine atom plays a crucial role in the compound's interaction with its target. These correlations guide the rational design of more potent and selective molecules.
In Silico ADME Prediction and Pharmacophore Modeling (Excluding Clinical Data)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacophore modeling are computational tools used to assess the drug-like properties of a compound.
ADME predictions use computational models to estimate a compound's pharmacokinetic properties, such as its potential for oral absorption, distribution throughout the body, metabolic stability, and route of excretion. These predictions help to identify potential liabilities early in the drug discovery process.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model could be developed based on its structure and known active analogs. This model would serve as a 3D query to screen virtual libraries for other compounds that might have similar biological activity.
Application As a Chemical Scaffold and Advanced Building Block
Utilization in the Synthesis of Complex Natural Products and Bioactive Molecules
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of numerous bioactive compounds and approved pharmaceutical drugs. benthamdirect.comresearchgate.netresearchgate.net While direct examples of the incorporation of 3-Bromo-6-fluoro-4-hydroxyindazole into complex natural products are not extensively documented, the application of substituted indazoles as key intermediates in the synthesis of medicinally relevant molecules is a well-established strategy. nih.govrsc.orgnih.gov The functional groups of this compound serve as handles for a variety of chemical modifications.
The bromine atom, for instance, is amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of various organic fragments to the indazole core. The fluorine atom can influence the electronic properties of the molecule, potentially enhancing its metabolic stability and binding affinity to biological targets. nih.gov The hydroxyl group can be alkylated, acylated, or used as a directing group in certain reactions.
The indazole scaffold itself is known to be a key component in a variety of therapeutic agents with activities including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netresearchgate.netnih.gov Therefore, this compound represents a valuable starting material for the synthesis of novel indazole-based compounds with potential biological activity. The strategic manipulation of its functional groups allows for the systematic exploration of the chemical space around the indazole core, a common approach in drug discovery programs. nih.gov
A general scheme for the utilization of a substituted indazole as a building block is presented below:
| Reactant | Reagent/Catalyst | Product | Application |
| This compound | Arylboronic acid, Pd catalyst | Arylated indazole derivative | Synthesis of kinase inhibitors |
| This compound | Amine, Pd catalyst | Aminated indazole derivative | Synthesis of receptor modulators |
| This compound | Alkyl halide, Base | O-Alkylated indazole derivative | Modification of solubility and metabolic properties |
Development of Novel Ligands for Catalysis
The indazole scaffold has been explored for the development of novel ligands for transition-metal catalysis. The nitrogen atoms in the pyrazole (B372694) ring of indazole can coordinate to metal centers, and the substituents on the benzene (B151609) ring can be used to fine-tune the steric and electronic properties of the resulting ligand. This modulation is crucial for controlling the activity and selectivity of the catalyst.
A notable example is the development of an indazole-phosphine ligand scaffold for gold(I) catalysis. nih.govacs.org In this work, a phosphine (B1218219) group was introduced onto the indazole ring. The resulting ligand was used to prepare a gold(I) complex that was active in the cyclization of propargyl amides and enynes. The study also demonstrated that the electronic properties of the ligand could be easily modified by methylation of the indazole nitrogen, which in turn influenced the catalytic activity of the gold complex. nih.govacs.org
While this example does not specifically use this compound, it highlights the potential of the indazole scaffold in ligand design. The bromine and fluorine atoms in this compound would be expected to have a significant impact on the electronic properties of the indazole ring, making it more electron-withdrawing. This could be advantageous in certain catalytic applications where an electron-deficient ligand is required. The hydroxyl group could also be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse.
The development of new catalysts is a key area of research in chemistry, and the use of tunable ligand scaffolds like indazole derivatives is a promising approach. benthamdirect.comresearchgate.net
Integration into Advanced Materials or Supramolecular Architectures
The unique photophysical properties of the indazole ring system have led to its investigation for applications in materials science. researchgate.net The extended π-system of the indazole core can give rise to fluorescence and other interesting optical properties. The substituents on the indazole ring can be used to modify these properties and to control the self-assembly of the molecules into larger supramolecular structures.
The presence of a hydroxyl group and nitrogen atoms in this compound makes it capable of forming hydrogen bonds. Hydrogen bonding is a key interaction in supramolecular chemistry, driving the formation of well-ordered assemblies such as liquid crystals, gels, and molecular networks. The bromine and fluorine atoms can also participate in other non-covalent interactions, such as halogen bonding, which can further direct the self-assembly process.
While specific examples of the integration of this compound into advanced materials are not yet prevalent in the literature, the general principles of supramolecular chemistry suggest that this molecule could be a valuable building block for the construction of new functional materials. For instance, it could be incorporated into polymers or organic frameworks to create materials with tailored optical or electronic properties.
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds, which can then be screened for biological activity. This approach is widely used in drug discovery to identify new lead compounds. The concept of "privileged scaffolds" is central to combinatorial chemistry, where a core molecular structure with known biological relevance is used as a template for the synthesis of a library of related compounds. benthamdirect.comresearchgate.net
The indazole ring is considered a privileged scaffold due to its presence in many biologically active molecules. benthamdirect.comresearchgate.netresearchgate.net this compound, with its multiple functionalization points, is an ideal starting material for the construction of an indazole-based compound library.
The bromine atom can be used as a handle for a variety of cross-coupling reactions, allowing for the introduction of a diverse range of substituents at this position. The hydroxyl group can be readily derivatized, for example, by etherification or esterification, to further increase the diversity of the library. The indazole nitrogens can also be alkylated or acylated.
By systematically varying the substituents at these different positions, a large and diverse library of indazole derivatives can be generated. This library can then be screened against a panel of biological targets to identify compounds with interesting activities. This approach has the potential to accelerate the discovery of new drugs for a wide range of diseases.
The general strategy for the use of this compound in library synthesis is outlined below:
| Functional Group | Reaction Type | Diversity Element |
| Bromine | Suzuki Coupling | Various aryl and heteroaryl boronic acids |
| Hydroxyl | Etherification | Diverse alkyl halides |
| Indazole N-H | Alkylation | Various electrophiles |
Future Research Directions and Unexplored Avenues
Development of Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of indazole derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 3-Bromo-6-fluoro-4-hydroxyindazole and its analogs lies in the adoption of green chemistry principles. benthamdirect.comrsc.orgbohrium.com This involves the development of sustainable and atom-economical synthetic methodologies that are both environmentally friendly and efficient. rsc.orgbohrium.com
Recent advancements in catalyst-based and green chemistry approaches are paving the way for new methods in indazole synthesis. benthamdirect.combohrium.com Researchers are exploring the use of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, to facilitate the synthesis of indazoles in environmentally benign solvents like PEG-400. acs.org These methods often involve one-pot, multi-component reactions that increase efficiency and reduce the number of synthetic steps. acs.orgorganic-chemistry.org Furthermore, visible-light-induced reactions are being investigated as a metal-free and environmentally benign approach to constructing the indazole core. rsc.org
Future efforts will likely focus on:
Catalyst Innovation: Designing novel, reusable catalysts that exhibit high selectivity and efficiency under mild reaction conditions.
Solvent Selection: Emphasizing the use of green solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) to replace hazardous organic solvents. acs.orgorganic-chemistry.org
Reaction Optimization: Developing one-pot and tandem reactions to minimize purification steps and maximize atom economy. organic-chemistry.org
Alternative Energy Sources: Utilizing microwave irradiation and photochemical methods to drive reactions more efficiently and with less energy consumption. rsc.org
Deeper Exploration of Photophysical Properties and Potential Applications
Indazole derivatives are known for their interesting photophysical properties, including fluorescence. bohrium.comresearchgate.net The specific substitutions on the indazole ring, such as the bromo, fluoro, and hydroxy groups in this compound, can significantly influence its electronic and photophysical characteristics. researchgate.netossila.com
Future research will aim to thoroughly characterize the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and solvatochromic behavior. researchgate.net Understanding these properties is crucial for unlocking its potential in various applications. For instance, appropriately substituted 2-aryl-2H-indazoles have been identified as a new class of fluorophores. nih.gov The insertion of an indazole group into certain dye structures has been shown to create a "fluorescence umpolung" effect, where the fluorescence is switched on by the introduction of an electron-withdrawing target. researchgate.net
Potential applications to be explored include:
Fluorescent Probes: Designing sensitive and selective fluorescent probes for bioimaging and sensing of biologically important species. researchgate.netnih.gov
Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of this compound for use in display and lighting technologies.
Dye-Sensitized Solar Cells (DSSCs): Evaluating its potential as a photosensitizer in solar energy conversion. ossila.com
Multi-colored Phosphorescence: Exploring the possibility of inducing room-temperature phosphorescence for applications in lighting and displays. rsc.org
Advanced Mechanistic Studies of Biological Interactions at the Molecular Level
While the broader class of indazole derivatives has shown a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects, the specific molecular interactions of this compound remain largely uncharacterized. nih.govresearchgate.net Future research will necessitate a deep dive into the molecular mechanisms underlying its potential biological effects.
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, will be instrumental in this exploration. researchgate.netpnrjournal.com These techniques can predict how this compound might bind to specific biological targets, such as enzymes or receptors. researchgate.netresearchgate.net For example, studies on other indazole derivatives have used molecular docking to understand their binding modes with enzymes like cyclooxygenase-2 (COX-2) and DNA gyrase. researchgate.netpnrjournal.com Density functional theory (DFT) calculations can further elucidate the electronic properties and reactivity of the molecule, providing insights into its interaction with biological systems. pnrjournal.com
Key areas for investigation include:
Target Identification: Identifying the specific proteins or nucleic acids with which this compound interacts.
Binding Site Analysis: Characterizing the precise binding pocket and the key amino acid residues or nucleotides involved in the interaction. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound to understand how different functional groups influence its biological activity. researchgate.net
Inhibition Kinetics: Determining the mode of inhibition if the compound is found to be an enzyme inhibitor. researchgate.net
Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Synthesis Prediction
The convergence of chemistry and artificial intelligence (AI) offers powerful new tools for drug discovery and materials science. nih.govxjtlu.edu.cnnih.gov In the context of this compound, AI and machine learning (ML) can be leveraged for both the design of novel, related compounds and the prediction of their synthetic routes. nih.govfrontiersin.org
De novo drug design algorithms, powered by deep learning models like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can generate novel molecular structures with desired properties. nih.govfrontiersin.org By training these models on large datasets of known indazole derivatives and their biological activities, it is possible to design new compounds based on the this compound scaffold that are optimized for specific biological targets. nih.gov
Furthermore, AI can assist in predicting the most efficient and sustainable synthetic pathways for these newly designed molecules. bohrium.com This can significantly reduce the time and resources required for their experimental realization. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of novel indazole derivatives based on their structural features. nih.govnih.gov
Future applications in this domain will focus on:
Generative Models: Employing generative AI to explore the chemical space around this compound and propose novel structures with enhanced properties. frontiersin.org
Retrosynthesis Prediction: Using AI-powered tools to predict viable and efficient synthetic routes for newly designed indazole derivatives.
Property Prediction: Developing robust QSAR and other machine learning models to accurately predict the physicochemical and biological properties of new compounds before they are synthesized. nih.gov
High-Throughput Virtual Screening: Utilizing AI to rapidly screen large virtual libraries of indazole derivatives against biological targets of interest. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-6-fluoro-4-hydroxyindazole?
- Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation and functional group protection. For bromo-fluoro indazoles, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing substituents . Protecting groups (e.g., THP for hydroxyl) may stabilize reactive intermediates during synthesis . Reaction optimization (temperature, solvent, catalyst loading) is critical for yield improvement.
Q. How can the structure of this compound be confirmed?
- Methodological Answer : Use NMR (¹H/¹³C, ¹⁹F) to identify substituent positions and coupling constants. X-ray crystallography via SHELX software resolves stereochemical ambiguities. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms hydroxyl presence. Compare spectral data with structurally similar indazoles (e.g., 4-Bromo-6-fluoro-1H-indazole ).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Safety data for bromo-fluoro indazoles indicate risks of skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and adhere to waste disposal guidelines . Conduct a hazard assessment using SDS of analogs (e.g., 6-Bromo-4-fluoro-1H-indazole ).
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure determination?
- Methodological Answer : SHELXL refinement is recommended for high-resolution data. Compare thermal parameters and residual electron density maps to identify disordered regions. Validate against computational models (DFT-optimized geometries) or literature analogs (e.g., 5-Bromo-6-fluoro-3-methyl-1H-indazole ).
Q. What strategies improve reaction yields in halogenated indazole synthesis?
- Methodological Answer : Optimize palladium catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) and solvent polarity (DMF > THF) for coupling reactions . Control temperature (80–100°C) to minimize side reactions. Use microwave-assisted synthesis for time-sensitive steps .
Q. How do electronic effects of substituents influence indazole reactivity?
- Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilic substitution at the 4-position, while bromine directs reactivity via steric hindrance . Computational studies (e.g., NBO analysis) quantify substituent effects on HOMO-LUMO gaps. Compare with trifluoromethyl-substituted indazoles to assess electronic contributions.
Q. How can conflicting bioactivity data in SAR studies be addressed?
- Methodological Answer : Validate assays using dose-response curves and replicate experiments. Cross-reference with structurally related compounds (e.g., 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde ). Use molecular docking to identify binding site interactions, and adjust substituent polarity (e.g., hydroxyl vs. methyl ) to refine activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
